molecular formula C7H4F3N3 B7884325 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

Numéro de catalogue: B7884325
Poids moléculaire: 187.12 g/mol
Clé InChI: SMVLOHQFLJRBRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, with an acetonitrile group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)pyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Cancer Therapy

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDKs have shown promise in treating various cancers by preventing uncontrolled cell proliferation. Research indicates that pyrimidine-based compounds can effectively inhibit CDK4 and CDK6, leading to reduced tumor growth in preclinical models .

Case Study:
In a study involving a series of pyrimidine derivatives, it was found that specific substitutions at the 4-position significantly enhanced the inhibitory activity against CDKs. The trifluoromethyl group at this position was particularly effective, indicating that 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile could serve as a lead compound for further development .

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). A series of trifluoromethyl pyrimidinone compounds were screened for their activity against this pathogen, with this compound showing promising results. The compound demonstrated bactericidal activity with a minimum inhibitory concentration (MIC) of 4.9 µM and no observed cytotoxicity at higher concentrations .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (µM)Cytotoxicity (IC50 > µM)
This compound4.9>100
Other derivativesVariesVaries

O-Alkylation Reactions

The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones has been reported, showcasing the versatility of this compound in organic synthesis. Two distinct strategies were employed to achieve high yields of the desired products, with reaction conditions optimized for efficiency .

Table 2: Yields from O-Alkylation Reactions

Reaction ConditionsYield (%)
Acetone reflux (0.5 h)51
Acetone reflux (1–2 h)90–91
Alternative solventsVaries

Mécanisme D'action

The mechanism of action of 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Activité Biologique

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate for various therapeutic applications.

The presence of the trifluoromethyl group in the pyrimidine ring significantly influences the compound's chemical properties, enhancing its lipophilicity and stability. This modification has been shown to improve the compound's interactions with biological targets, leading to increased efficacy in various assays.

The mechanism of action for this compound is believed to involve interactions with specific protein kinases and other molecular targets. Similar compounds have demonstrated the ability to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, related pyrimidine derivatives have been noted for their capacity to inhibit CDK4 and CDK6, which are often implicated in cancer progression .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong efficacy . Additionally, it exhibited a favorable selectivity profile, showing approximately 19-fold lesser effects on non-cancerous MCF10A cells, which suggests potential for targeted cancer therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have revealed that related pyrimidine derivatives can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. IC50 values for these derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . Such findings suggest that this compound might also possess similar anti-inflammatory capabilities.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution profiles. For example, a related compound demonstrated an oral bioavailability of 31.8% with a clearance rate of 82.7 mL/h/kg after intravenous administration . Importantly, toxicity assessments indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a good safety margin for further development .

Case Study: Inhibition of Tumor Growth in Animal Models

In vivo studies utilizing BALB/c nude mouse models inoculated with MDA-MB-231 cells showed that treatment with pyrimidine derivatives significantly inhibited lung metastasis compared to control groups. This underscores the potential application of these compounds in cancer therapy, particularly for metastatic diseases .

Table: Summary of Biological Activities

Activity IC50 Value Target Notes
Cancer Cell Proliferation0.126 μMMDA-MB-231 (TNBC)Significant selectivity over non-cancer cells
COX-2 Inhibition0.04 μmolCOX-2Comparable efficacy to celecoxib
Acute Toxicity>2000 mg/kgN/ANo observed toxicity in animal models

Propriétés

IUPAC Name

2-[4-(trifluoromethyl)pyrimidin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-4-12-6(13-5)1-3-11/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVLOHQFLJRBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 2-cyanoacetate (97.45 g, 690 mmol) was dissolved in anhydrous THF (1 L), and cooled on an ice-bath for 90 min with stirring under nitrogen. A 1M solution of lithium hexamethyldisilazane in THF (690 mL, 690 mmol) was added dropwise. The mixture was stirred for an additional 1 hr, then 2-chloro-4-trifluoromethylpyrimidin (105 g, 590 mmol) was added dropwise. The mixture was then heated to 50° C. for 3 hr with stirring under nitrogen, allowed to cool, and the solvent removed under reduced pressure. Hydrochloric acid (1N) was added to the residue to achieve a pH of 1-2. The precipitated solids were collected by filtration and dried under vacuum to give tert-butyl 2-cyano-2-[4-trifluoromethylpyrimidin-2(1H)-ylidene]acetate (135 g, 82% yield) as a bright yellow solid, >98% pure by LC/MS. tert-Butyl 2-cyano-2-[4-trifluoromethylpyrimidin-2(1H)-ylidene]acetate (48 g; 166 mmol) was suspended in 4M hydrogen chloride in dioxane (415 mL, 1.66 mol) and the mixture stirred at room temperature for 6 hr, then concentrated under reduced pressure to give 2-(4-trifluoromethylpyrimidin-2-yl)acetonitrile (31 g, 100% yield) as an orange oil, >98% pure by LC/MS. To a stirred solution of 2-(4-trifluoromethylpyrimidin-2-yl)acetonitrile (31.0 g; 166 mmol) in absolute ethanol (800 mL) was added potassium O-ethylxanthate (26.6 g; 166 mmol) followed by potassium carbonate (45.8 g; 332 mmol). The mixture was heated to 100° C. for 3 hr, cooled to room temperature, iodomethane (47.1 g; 332 mmol) added dropwise, and 1N hydrochloric acid (2 L) added. The resulting mixture was extracted with DCM (1.5 L), and the DCM layer was washed twice with brine (1 L each). The solvent was removed under reduced pressure to give 3,3-bis(methylthio)-2-(4-trifluoromethylpyrimidin-2-yl)acrylonitrile (36 g, 75% yield) as a light brown solid, >95% pure by LC/MS.
Name
tert-Butyl 2-cyano-2-[4-trifluoromethylpyrimidin-2(1H)-ylidene]acetate
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.